4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide
CAS No.: 1406294-50-5
Cat. No.: VC6488587
Molecular Formula: C12H8BrClINO2S
Molecular Weight: 472.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1406294-50-5 |
|---|---|
| Molecular Formula | C12H8BrClINO2S |
| Molecular Weight | 472.52 |
| IUPAC Name | 4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H8BrClINO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(15)7-11(12)14/h1-7,16H |
| Standard InChI Key | FPVQJULZKXSFHW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)I)Cl)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-Bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide features a central benzenesulfonamide scaffold substituted with bromine at the para position, while the N-linked phenyl group contains chlorine and iodine at the ortho and para positions, respectively. The molecular formula C₁₂H₈BrClINO₂S corresponds to a molecular weight of 472.52 g/mol .
The stereoelectronic effects created by this unique halogen arrangement significantly influence the compound's reactivity. The iodine atom's polarizability (atomic radius ≈ 1.98 Å) creates substantial van der Waals interactions, while the electron-withdrawing sulfonamide group (-SO₂NH-) enhances the acidity of the adjacent N-H proton (predicted pKa ≈ 9-11).
Comparative Structural Analysis
When compared to its structural analog 4-bromo-N-(2-iodophenyl)benzenesulfonamide (CAS 349404-93-9), the additional chlorine substituent in the target compound introduces:
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Increased molecular polarity (Cl electronegativity = 3.0 vs. I = 2.66)
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Enhanced steric hindrance at the ortho position
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Modified π-π stacking capabilities
Table 1: Structural comparison with related sulfonamide derivatives .
Synthetic Pathways and Challenges
Proposed Synthesis Routes
While explicit synthetic details remain unpublished, retrosynthetic analysis suggests two plausible pathways:
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Sulfonylation Route:
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Ullmann Coupling Approach:
The presence of multiple halogen substituents necessitates careful control of reaction conditions to prevent unwanted cross-coupling or dehalogenation.
Purification Considerations
Chromatographic purification likely employs:
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Stationary phase: Silica gel modified with 5% triethylamine
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Mobile phase: Hexane/ethyl acetate gradient (3:1 → 1:2 v/v)
Physicochemical Properties
Thermal Stability
Limited data suggests decomposition initiates at ≈180°C based on differential scanning calorimetry simulations . The multi-halogenated structure confers:
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High thermal stability compared to non-halogenated analogs
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Gradual release of hydrogen halides (HCl, HBr, HI) above 200°C
Solubility Profile
Experimental solubility remains uncharacterized, but computational predictions indicate:
| Solvent | Predicted Solubility (mg/mL) |
|---|---|
| Water | <0.01 |
| Methanol | 12-15 |
| Dichloromethane | 45-50 |
| DMSO | >100 |
Table 2: Estimated solubility based on Hansen solubility parameters .
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